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molecular formula C15H23N5S B8652628 N-Cyclohexyl-4-(pyrazin-2-yl)piperazine-1-carbothioamide CAS No. 89007-47-6

N-Cyclohexyl-4-(pyrazin-2-yl)piperazine-1-carbothioamide

Cat. No. B8652628
M. Wt: 305.4 g/mol
InChI Key: DEHWORSXEDZMJS-UHFFFAOYSA-N
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Patent
US04450272

Procedure details

To a solution of 4.92 g. of 1-(2-pyrazinyl)piperazine in 50 ml. of anhydrous ether is added dropwise a solution of 4.2 g. of cyclohexyl isothiocyanate in 50 ml. of anhydrous ether over 5 minutes. The mixture isstirred for 35 minutes and the resulting solid is collected and recrystallized from 50 ml. of ethanol, giving 7.58 g. of the desired product, m.p. 176°-178° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.[CH:13]1([N:19]=[C:20]=[S:21])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>CCOCC>[CH:13]1([NH:19][C:20]([N:10]2[CH2:9][CH2:8][N:7]([C:2]3[CH:3]=[N:4][CH:5]=[CH:6][N:1]=3)[CH2:12][CH2:11]2)=[S:21])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)N1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N=C=S
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting solid is collected
CUSTOM
Type
CUSTOM
Details
recrystallized from 50 ml
CUSTOM
Type
CUSTOM
Details
of ethanol, giving 7.58 g

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
C1(CCCCC1)NC(=S)N1CCN(CC1)C1=NC=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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